molecular formula C16H12ClN5O B5544741 3-(4-chlorophenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

3-(4-chlorophenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B5544741
M. Wt: 325.75 g/mol
InChI Key: ZMNRTLFLUPZWRF-VXLYETTFSA-N
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Description

3-(4-chlorophenyl)-N'-(2-pyridinylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 4-chlorophenyl group at the 3-position of the pyrazole ring and a 2-pyridinylmethylene hydrazone moiety. This compound belongs to a broader class of 1H-pyrazole-5-carbohydrazides, which are synthesized via condensation reactions between pyrazole carbohydrazides and aromatic aldehydes or ketones . Its structural features, including the electron-withdrawing chlorine substituent and the planar pyridinyl group, are hypothesized to enhance binding affinity to biological targets such as kinases or apoptosis-regulating proteins .

Properties

IUPAC Name

3-(4-chlorophenyl)-N-[(E)-pyridin-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN5O/c17-12-6-4-11(5-7-12)14-9-15(21-20-14)16(23)22-19-10-13-3-1-2-8-18-13/h1-10H,(H,20,21)(H,22,23)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMNRTLFLUPZWRF-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Potency Trends : Compound 26 (IC₅₀ = 0.28 µM) outperforms other analogs, likely due to the synergistic effects of the 4-tert-butylbenzyl and 5-chloro-2-hydroxyphenyl groups, which may improve membrane permeability and target binding.

Mechanistic Diversity: While the target compound and Compound 26 induce apoptosis, analogs with hydroxypropyl or furan substituents exhibit autophagy or non-cytotoxic mechanisms, highlighting the role of substituents in modulating biological pathways .

Kinase Inhibition : SKi-178 demonstrates that methoxy groups enhance selectivity for enzymatic targets like sphingosine kinase 1, albeit with moderate potency (Kᵢ = 1.3 µM) .

Physicochemical Properties:

Property Target Compound (E)-N-(4-chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide SKi-178
Molecular Weight ~340 (estimated) 314.73 ~400 (estimated)
Predicted LogP ~2.5 1.42 ~3.0
Aqueous Solubility Low Low (high lipophilicity) Moderate (methoxy groups enhance solubility)
  • The 2-pyridinylmethylene group in the target compound likely improves solubility compared to purely aromatic substituents (e.g., 4-chlorobenzylidene) due to its polarizable nitrogen atom .

Clinical and Preclinical Relevance

  • Apoptosis-Inducing Analogs : Compound 26 and the target compound are prioritized for in vivo studies due to their low IC₅₀ values and clear mechanistic profiles .
  • Autophagy-Focused Derivatives: Compounds like 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide are explored for combination therapies with apoptosis-targeting drugs .

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